molecular formula C16H26N2O B7920318 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol

Cat. No.: B7920318
M. Wt: 262.39 g/mol
InChI Key: LOGMKGZVCKTZDN-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position. The compound’s structure includes an ethanolamine backbone (2-aminoethanol) linked via a methylene bridge to the pyrrolidine nitrogen, with an ethyl group attached to the amine. The benzyl substituent enhances aromatic interactions, which may influence receptor binding or pharmacokinetic behavior in biological systems. The compound has been listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-2-yl)methyl-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-2-17(11-12-19)14-16-9-6-10-18(16)13-15-7-4-3-5-8-15/h3-5,7-8,16,19H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGMKGZVCKTZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Attachment of the Ethanolamine Moiety: The ethanolamine moiety is attached through nucleophilic substitution reactions, where the ethanolamine acts as a nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table and discussion highlight key structural analogs, emphasizing differences in substituents, synthesis routes, and functional attributes.

Compound Name Key Structural Variations Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference(s)
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol Ethyl group on amine; benzyl-pyrrolidine core 290.41* N/A Discontinued (synthesis/stability issues)
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol Isopropyl replaces ethyl group on amine 304.44* N/A Enhanced steric hindrance; potential improved selectivity
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxyethyl and methyl substituents on amine 133.19 88 Intermediate in drug synthesis (e.g., kinase inhibitors)
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide Chloroacetamide replaces ethanolamine backbone 280.78* N/A Electrophilic reactivity for covalent binding
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol Stereospecific (S)-configuration; lacks ethyl 262.36* N/A Potential chiral specificity in receptor interactions

*Calculated based on molecular formulas from referenced sources.

Impact of Amine Substituents

  • Ethyl vs. Isopropyl Groups : Replacing the ethyl group with isopropyl (e.g., in Fluorochem’s analog ) increases steric bulk, which may reduce off-target interactions but could also lower solubility. This modification is common in medicinal chemistry to enhance target selectivity.
  • Methoxyethyl vs.

Backbone Modifications

  • Ethanolamine vs. Acetamide: Substituting the ethanolamine moiety with chloroacetamide introduces electrophilic reactivity, enabling covalent bond formation with biological targets (e.g., enzymes or receptors) . This is critical in irreversible inhibitors but raises toxicity concerns.

Stereochemical Considerations

  • The (S)-configured analog demonstrates the importance of chirality in drug-receptor interactions. For instance, enantiomeric purity can drastically alter binding affinity to G protein-coupled receptors (GPCRs) or transporters.

Functional and Application Differences

  • Therapeutic Potential: While the methoxyethyl analog is used in kinase inhibitor synthesis , the benzyl-pyrrolidine derivatives are explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier (attributed to the benzyl group’s lipophilicity).
  • Reactivity Profiles: Chloroacetamide derivatives are more reactive but less stable under physiological conditions compared to ethanolamine-based compounds, limiting their in vivo utility.

Biological Activity

The compound 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol is a synthetic derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound contains a pyrrolidine ring, which is known for its role in various biological systems. The presence of the benzyl group enhances its lipophilicity, potentially facilitating interactions with biological membranes and receptors.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter synthesis and release, influencing neurological functions.

Key Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, impacting cellular signaling pathways.
  • Enzyme Interaction: It may inhibit or activate enzymes involved in metabolic processes, affecting cellular homeostasis.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potential antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
2-BenzylpyrrolidineStaphylococcus aureus0.025 mg/mL
2-BenzylpyrrolidineEscherichia coli0.019 mg/mL
2-BenzylpyrrolidineCandida albicans0.0048 mg/mL

These findings indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in treating infections.

Neuroprotective Effects

The compound's structural similarity to known neuroactive agents suggests it may possess neuroprotective properties. Studies have indicated that compounds with similar structures can enhance neuronal survival and reduce apoptosis in neurodegenerative conditions.

Case Studies

  • Neuroprotective Study: A recent study evaluated the effects of a pyrrolidine derivative on neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, indicating the compound's protective effects against neurotoxic insults .
  • Antimicrobial Efficacy: In a comparative study of various pyrrolidine derivatives, this compound was shown to outperform several standard antibiotics in inhibiting bacterial growth, particularly against resistant strains of E. coli .

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